Bromotris(triphenylphosphine)rhodium(I)
Descripción
Significance in Homogeneous Catalysis and Advanced Organic Synthesis
The primary significance of Bromotris(triphenylphosphine)rhodium(I) lies in its function as a versatile and efficient homogeneous catalyst. samaterials.comontosight.ai It is capable of catalyzing a variety of chemical transformations under mild conditions, making it a valuable tool in advanced organic synthesis. ontosight.ai Its catalytic activity stems from its ability to activate small molecules, such as hydrogen and carbon monoxide, and facilitate their addition to organic substrates. samaterials.com
Key applications in which this complex has demonstrated considerable utility include:
Hydrogenation: The catalyst is effective in the hydrogenation of unsaturated compounds like alkenes and alkynes. samaterials.comontosight.ai A notable application is in the hydrogenation of vegetable oils, where it can be used to produce trans-free fats. ontosight.ai
Hydroformylation: It catalyzes the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond in olefins. This process, also known as the oxo process, is crucial for producing aldehydes, which are vital intermediates for the synthesis of alcohols, carboxylic acids, and other fine chemicals and pharmaceuticals. samaterials.comontosight.ai
Precursor to other catalysts: The complex also serves as a convenient starting material for the synthesis of other, more specialized rhodium-based catalysts. samaterials.com
The ability of Bromotris(triphenylphosphine)rhodium(I) and its analogues to perform these transformations with high efficiency and selectivity has made them indispensable in both academic laboratories and industrial processes for the synthesis of complex organic molecules.
| Reaction Type | Substrate | Product | Significance |
|---|---|---|---|
| Hydrogenation | Alkenes, Alkynes (e.g., Vegetable Oils) | Alkanes (e.g., Trans-free fats) | Reduces unsaturation, important in the food and chemical industries. ontosight.ai |
| Hydroformylation | Olefins (Alkenes) | Aldehydes | A fundamental process for producing aldehydes, which are key building blocks for numerous chemicals and pharmaceuticals. samaterials.comontosight.ai |
| Hydrosilylation | Alkenes | Alkylsilanes | Forms carbon-silicon bonds, a reaction widely used in organosilicon chemistry. This is a known application for the related Wilkinson's catalyst. wikipedia.org |
| Hydroboration | Alkenes | Alkylboranes | Creates organoborane compounds that are versatile intermediates in organic synthesis. This is a known application for the related Wilkinson's catalyst. wikipedia.org |
Historical Context of Rhodium(I) Phosphine (B1218219) Complexes in Organometallic Research
The development of rhodium(I) phosphine complexes represents a cornerstone in the history of organometallic chemistry and homogeneous catalysis. While early examples of metal phosphine complexes were reported as far back as 1870, their catalytic potential was not fully realized until the mid-20th century. wikipedia.org
A pivotal moment occurred with the discovery and popularization of chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh₃)₃], by Sir Geoffrey Wilkinson. wikipedia.orgnih.gov This complex, now universally known as Wilkinson's catalyst, was the first highly active homogeneous catalyst for the hydrogenation of olefins at ambient temperature and pressure. rsc.orgnih.gov This breakthrough, reported in the mid-1960s, initiated a surge of research into related rhodium(I) phosphine complexes and their catalytic applications. nih.gov
The bromo-analogue, Bromotris(triphenylphosphine)rhodium(I), was prepared and investigated during this same period of intense research. rsc.org The synthesis of the tris(triphenylphosphine)halogenorhodium(I) series, including the chloride, bromide, and iodide compounds, was achieved by reacting rhodium(III) chloride hydrate (B1144303) with an excess of triphenylphosphine (B44618) in ethanol. rsc.orgsemanticscholar.org This work established the fundamental chemistry and catalytic activity of this class of compounds, demonstrating their utility beyond just the chloro-complex and paving the way for decades of further development in the field. rsc.orgnih.gov
| Date | Development | Significance |
|---|---|---|
| 1870 | First phosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, reported by Cahours and Gal. wikipedia.org | Initial synthesis of metal phosphine complexes. |
| 1948 | Use of triphenylphosphine in nickel-catalyzed "Reppe" chemistry. wikipedia.org | One of the first catalytic applications of phosphine ligands. |
| c. 1965 | Discovery of Wilkinson's Catalyst, [RhCl(PPh₃)₃]. wikipedia.org | Revolutionized homogeneous catalysis with a highly active catalyst for hydrogenation under mild conditions. nih.gov |
| 1966 | Systematic preparation and characterization of the [RhX(PPh₃)₃] series (X = Cl, Br, I). rsc.orgsemanticscholar.org | Established the synthesis and fundamental properties of Bromotris(triphenylphosphine)rhodium(I) and its analogues. |
Scope of Academic Research on Bromotris(triphenylphosphine)rhodium(I)
Academic research on Bromotris(triphenylphosphine)rhodium(I) has spanned several key areas of organometallic and materials chemistry. While it is often studied in parallel with the more famous Wilkinson's catalyst, specific research has elucidated its unique properties and applications.
The scope of research includes:
Synthesis and Characterization: The primary synthesis involves the reduction of a rhodium(III) salt in the presence of excess triphenylphosphine and a bromide source. ontosight.ai Detailed characterization has been a subject of study, with advanced techniques being used to determine its precise structure. For instance, the interatomic bond distances and coordination geometry of the complex were determined using Extended X-ray Absorption Fine Structure (EXAFS), a significant contribution as the exact structure was previously unknown. rsc.org
Catalytic Activity and Mechanism: A significant body of research has focused on its catalytic performance in various organic transformations, particularly hydrogenation and hydroformylation. samaterials.comontosight.ai These studies investigate the reaction kinetics, substrate scope, and selectivity, often comparing its efficacy to the chloro- and iodo-analogues.
Immobilization and Heterogeneous Catalysis: To overcome the challenges of separating a homogeneous catalyst from the reaction products, researchers have explored immobilizing the complex onto solid supports. Studies on polymer-bound versions of Bromotris(triphenylphosphine)rhodium(I) have been conducted to investigate the structural effects of cross-linking on the catalyst's environment and performance. acs.org This line of inquiry aims to bridge the gap between homogeneous and heterogeneous catalysis.
Use as a Precursor: The compound is a valuable starting material for synthesizing new rhodium complexes. The lability of the triphenylphosphine ligands allows for their substitution, enabling the creation of catalysts with tailored electronic and steric properties for specific applications. samaterials.comwikipedia.org
| Area of Research | Key Finding/Focus | Reference Technique/Study |
|---|---|---|
| Structural Analysis | Determination of interatomic bond distances and coordination geometry. | Extended X-ray Absorption Fine Structure (EXAFS). rsc.org |
| Homogeneous Catalysis | Demonstrated efficacy in hydrogenation and hydroformylation reactions under mild conditions. | Kinetic studies and product analysis. samaterials.comontosight.ai |
| Materials Science | Studied the structural effects of immobilizing the catalyst on polymer supports. | X-ray absorption studies on polymer-bound catalysts. acs.org |
| Synthetic Chemistry | Used as a starting material for the preparation of other rhodium-based complexes. | Ligand substitution reactions. samaterials.com |
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
rhodium;triphenylphosphane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.BrH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQBRJSQQWBTDF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45BrP3Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
969.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14973-89-8 | |
| Record name | Bromotris(triphenylphosphine)rhodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014973898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotris(triphenylphosphine)rhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Structural Elucidation of Bromotris Triphenylphosphine Rhodium I
Coordination Geometry and Stereochemistry of the Rhodium(I) Center
The coordination environment around the central rhodium(I) ion in Bromotris(triphenylphosphine)rhodium(I) is a critical determinant of its reactivity. This environment is highly sensitive to the physical state of the complex, whether as a crystalline solid, in solution, or anchored to a polymer support.
Determination of Interatomic Bond Distances and Coordination Geometry via Extended X-ray Absorption Fine Structure (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) has been a pivotal technique for determining the interatomic bond distances and coordination geometry of Bromotris(triphenylphosphine)rhodium(I), especially given that structural data for this specific complex was not available for some time, unlike its chloro-analogue, Wilkinson's catalyst. electronicsandbooks.com EXAFS studies have revealed a four-coordinate rhodium atom in the monomeric state. nih.gov
The analysis of the Rh-EXAFS spectrum indicates that the rhodium atom is bonded to three phosphorus atoms and one bromine atom. In a study of the 20% divinylbenzene (B73037) (DVB) cross-linked polymer-bound catalyst, which exists as a monomer, distinct Rh-P bond distances were observed. One phosphorus atom is situated at a distance of 2.14 Å, while the other two are at 2.26 Å from the rhodium atom. The Rh-Br bond distance was determined to be 2.50 Å. nih.gov These variations in Rh-P bond lengths suggest a distorted coordination geometry around the rhodium center.
| Bond | Distance (Å) |
|---|---|
| Rh-P (1) | 2.14 |
| Rh-P (2) | 2.26 |
| Rh-Br | 2.50 |
Influence of Ligand Environment on Coordination Sphere
The ligand environment plays a crucial role in defining the coordination sphere of the rhodium(I) center. The steric bulk of the three triphenylphosphine (B44618) ligands is a dominant factor. These bulky ligands create significant steric hindrance around the metal center, which can lead to distortions from an ideal square planar geometry. This steric crowding can also influence the lability of the ligands, a key aspect of the complex's catalytic activity.
In solution, one of the triphenylphosphine ligands can dissociate to create a coordinatively unsaturated 14-electron species, which is a critical step in many catalytic cycles. The nature of the solvent can also influence the coordination sphere by potentially coordinating to the metal center if a ligand dissociates. The electronic properties of the phosphine (B1218219) ligands, specifically their ability to act as σ-donors and π-acceptors, also modulate the electron density at the rhodium center, thereby influencing its reactivity and the strength of the Rh-ligand bonds.
Structural Effects of Cross-Linking in Polymer-Bound Bromotris(triphenylphosphine)rhodium(I) Catalysts
The immobilization of Bromotris(triphenylphosphine)rhodium(I) on polymer supports is a common strategy to facilitate catalyst separation and reuse. The degree of cross-linking in the polymer support, typically polystyrene cross-linked with divinylbenzene (DVB), has a profound effect on the structure of the rhodium complex. nih.gov
EXAFS studies have shown that the degree of cross-linking directly influences whether the rhodium complex exists as a monomeric or dimeric species. nih.gov In a highly cross-linked polymer (e.g., 20% DVB), the rigidity of the polymer matrix isolates the rhodium complexes, favoring the formation of a four-coordinate monomeric species attached to the polymer backbone. nih.gov The phosphine ligands in this case are less mobile, which can impact the catalytic activity. nih.gov
Conversely, in a polymer with a low degree of cross-linking (e.g., 2% DVB), the polymer chains are more flexible. This flexibility allows for greater mobility of the attached phosphine ligands, enabling them to chelate and form bridged dimeric structures. nih.gov This structural change significantly alters the catalytic properties of the material. The study of these polymer-bound catalysts suggests that an optimal degree of cross-linking exists, likely between 2% and 20%, to maximize catalytic activity by balancing the formation of active species and the stability of the catalyst. nih.gov
Characterization of Dimeric Structures in Supported Systems
In supported systems with low cross-linking, such as 2% DVB-styrene polymer, Bromotris(triphenylphosphine)rhodium(I) has been shown to form dimeric structures. nih.gov EXAFS analysis of the 2% DVB cross-linked polymer-bound catalyst revealed a significantly different coordination environment around the rhodium atom compared to the monomeric form. In this dimeric structure, each rhodium atom is coordinated to two phosphorus atoms at distances of 2.16 Å and 2.32 Å, and two bromine atoms at a distance of 2.49 Å. nih.gov The presence of two bromine atoms per rhodium atom is consistent with the formation of a bromine-bridged dimer.
The formation of these dimers is a consequence of the flexibility of the polymer support at low cross-linking, which allows two rhodium complexes to come into close proximity and bridge through their bromide ligands. This dimerization has important implications for the catalytic mechanism, as the active species may differ from that of the monomeric complex.
| Bond | Distance (Å) |
|---|---|
| Rh-P (1) | 2.16 |
| Rh-P (2) | 2.32 |
| Rh-Br | 2.49 |
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for probing the intricate electronic and geometric structures of coordination compounds like Bromotris(triphenylphosphine)rhodium(I).
X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure Information
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the rhodium atom. mdpi.com The features in the XANES spectrum arise from the transition of a core electron to unoccupied electronic states, and their shape and energy provide a fingerprint of the local chemical environment. uu.nlresearchgate.net For Bromotris(triphenylphosphine)rhodium(I), XANES can be used to confirm the +1 oxidation state of the rhodium and provide qualitative information about its coordination geometry (e.g., distinguishing between tetrahedral and square planar environments).
The EXAFS region, at energies above the absorption edge, contains information about the local atomic structure around the absorbing rhodium atom. researchgate.net The oscillations in the EXAFS spectrum are due to the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can yield precise information about the types of neighboring atoms (e.g., P, Br), their distances from the rhodium atom, and their coordination numbers, as detailed in the sections above. electronicsandbooks.comnih.gov
X-ray Emission Spectroscopy (XES) and Valence-to-Core XES (VtC XES) for Orbital Structure and Metal Coordination Environment
Valence-to-Core X-ray Emission Spectroscopy (VtC XES) is a powerful, element-selective tool for probing the occupied valence orbitals of a metal center. nih.gov The technique involves the excitation of a core electron (e.g., from the rhodium 1s orbital), followed by the emission of an X-ray photon as an electron from a valence molecular orbital fills the core hole. rsc.orgesrf.fr The resulting spectrum provides a detailed picture of the valence electronic structure. aps.org
The features within a VtC XES spectrum are dominated by dipole-allowed transitions. acs.org For a rhodium complex, this means the spectrum primarily reflects valence molecular orbitals that have some rhodium 5p character mixed with ligand-based s and p orbitals. rsc.orgacs.org This sensitivity to ligand orbitals makes VtC XES particularly useful for identifying the nature of the coordinating ligands, as it can distinguish between light atoms like carbon, nitrogen, or oxygen. esrf.fracs.org
For Bromotris(triphenylphosphine)rhodium(I), VtC XES can be used to:
Directly probe the molecular orbitals formed between the rhodium center and the phosphorus atoms of the triphenylphosphine ligands, as well as the bromide ligand.
Provide experimental validation for the orbital structures predicted by computational methods like Density Functional Theory. esrf.fr
Track changes in the electronic structure during catalytic cycles or upon ligand substitution, as the technique is sensitive to the chemical environment of the metal ion. aps.orgacs.org
While core-to-core XES (e.g., Kβ emission) is sensitive to the spin state of the metal, VtC XES offers more direct insight into the bonding and chemical nature of the ligands themselves. acs.orguu.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Interactions and Solution-Phase Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and dynamics of Bromotris(triphenylphosphine)rhodium(I) in solution. Both ³¹P and ¹⁰³Rh NMR provide critical data on the coordination environment.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly effective for studying metal-phosphine complexes due to the 100% natural abundance and spin-½ nucleus of ³¹P. oxinst.com In the ³¹P{¹H} NMR spectrum of Bromotris(triphenylphosphine)rhodium(I), the phosphorus nuclei of the three triphenylphosphine ligands couple to the ¹⁰³Rh nucleus (also spin-½, 100% abundance), typically resulting in a doublet. ru.nl The key parameters are the chemical shift (δ) and the rhodium-phosphorus coupling constant (¹J(Rh-P)).
Chemical Shift (δ): The ³¹P chemical shift provides information about the electronic environment of the phosphorus atom. Coordinated phosphine ligands appear at a significantly different chemical shift compared to free triphenylphosphine. ru.nl
Coupling Constant (¹J(Rh-P)): The magnitude of the ¹J(Rh-P) coupling constant is highly informative about the geometry of the complex and the nature of the ligand trans to the phosphine. ru.nl Larger coupling constants are generally observed for phosphines trans to ligands with a weak trans-influence, such as a halide.
¹⁰³Rh NMR Spectroscopy: While more challenging to acquire due to its lower gyromagnetic ratio, ¹⁰³Rh NMR provides a direct probe of the metal center's electronic environment. researchgate.net The ¹⁰³Rh chemical shift is extremely sensitive to the nature of the ligands, the solvent, and the temperature. nih.gov Studies on a series of [Rh(X)(PPh₃)₃] complexes, where X is a variable ligand, have shown that the ¹⁰³Rh chemical shift changes significantly with the identity of X. nih.gov For instance, changing the ligand from Cl to CN or varying the solvent from dichloromethane (B109758) to chloroform (B151607) can induce changes in the ¹⁰³Rh chemical shift of over 100 ppm. nih.gov This sensitivity allows for detailed investigation of ligand exchange and solvent interaction effects.
| Complex (X) | ¹⁰³Rh Chemical Shift (δ, ppm) |
|---|---|
| Cl | -157 |
| N₃ | -272 |
| NCO | -315 |
| NCS | -214 |
| CN | -562 |
Infrared (IR) Spectroscopy for Metal-Ligand Vibrations and Moiety Identification
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the strength of metal-ligand bonds. In the far-infrared region of the spectrum for Bromotris(triphenylphosphine)rhodium(I), characteristic vibrations corresponding to the rhodium-phosphorus (ν(Rh-P)) and rhodium-bromine (ν(Rh-Br)) stretching modes can be observed.
These vibrations provide direct information about the bond strengths within the coordination sphere. A stronger bond will typically vibrate at a higher frequency. The positions of these bands can be compared with those of related complexes to understand the electronic effects of different ligands on the Rh-P and Rh-Br bonds. In addition to the far-IR region, the mid-IR spectrum is dominated by the vibrational modes of the triphenylphosphine ligands, which can confirm their presence in the complex.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
|---|---|---|
| ν(Rh-P) | 300 - 350 | Strength of the rhodium-phosphine bond |
| ν(Rh-Br) | 200 - 250 | Strength of the rhodium-bromine bond |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Centers
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically for studying chemical species that possess unpaired electrons. youtube.com Bromotris(triphenylphosphine)rhodium(I) is a rhodium(I) complex with a d⁸ electron configuration. In its typical square planar geometry, all eight d-electrons are paired. Consequently, the ground state of the molecule is diamagnetic, meaning it has no unpaired electrons and is therefore ESR-silent. youtube.comubbcluj.ro
ESR spectroscopy cannot be used to directly characterize the Rh(I) center in the title compound. However, it can be a valuable tool for detecting paramagnetic species that may arise from reactions or degradation of the complex. cdnsciencepub.com For example, if the complex were to undergo oxidation to a Rh(II) species (a d⁷ configuration), the resulting compound would be paramagnetic and could be studied by ESR. cdnsciencepub.comresearchgate.net Thus, ESR serves as a highly sensitive method for identifying trace amounts of paramagnetic impurities or reaction intermediates. researchgate.net
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Metal Particle Size and Dispersion in Supported Systems
When Bromotris(triphenylphosphine)rhodium(I) is used as a precursor to create a heterogeneous catalyst, it is often immobilized on a porous support material like silica, alumina, or carbon. 2hinst.com Subsequent treatment (e.g., calcination or reduction) removes the organic ligands to form rhodium metal nanoparticles dispersed on the support. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are non-destructive techniques crucial for characterizing these supported systems. 2hinst.comrsc.org
Small-Angle X-ray Scattering (SAXS): SAXS provides information on nanoscale structural features, typically in the range of 1 to 200 nm. nih.govuu.nl It is used to determine the average size, size distribution, and shape of the rhodium nanoparticles on the support. researchgate.netyoutube.com By analyzing the scattering pattern at very low angles, one can gain a statistically relevant overview of the nanoparticle morphology across a large sample volume. 2hinst.comxenocs.com
Wide-Angle X-ray Scattering (WAXS): WAXS, which is analogous to standard X-ray diffraction (XRD), provides information about the crystalline structure of the material. youtube.comrug.nl WAXS patterns can confirm that the nanoparticles are metallic rhodium by identifying the characteristic Bragg diffraction peaks. The width of these peaks can also be used (via the Scherrer equation) to estimate the average crystallite size, providing data that is complementary to the particle size information from SAXS. researchgate.net
Together, SAXS and WAXS offer a comprehensive picture of the catalyst's physical properties, which are critical for understanding its activity and stability. uu.nlrug.nl
Computational Approaches to Structural Prediction and Analysis
Density Functional Theory (DFT) Studies for Geometric and Electronic Structures
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of transition metal complexes. researchgate.netcore.ac.uk It provides a balance between computational cost and accuracy, allowing for the reliable prediction of molecular structures and electronic properties. aps.orgnih.gov
For Bromotris(triphenylphosphine)rhodium(I), DFT calculations are used to:
Optimize Molecular Geometry: DFT can predict the ground-state geometry of the complex, providing accurate values for bond lengths (e.g., Rh-P, Rh-Br) and bond angles (e.g., P-Rh-P). researchgate.net These calculated structures can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Analyze Electronic Structure: DFT calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and composition of these frontier orbitals are key to understanding the complex's reactivity, such as its role in catalysis. researchgate.netnih.gov
Predict Spectroscopic Properties: DFT can be used to calculate various spectroscopic parameters. core.ac.uk For example, it can predict vibrational frequencies to help assign experimental IR spectra and calculate NMR chemical shifts, which aids in the interpretation of experimental NMR data. researchgate.net By providing a theoretical framework, DFT studies offer a deeper understanding of the experimental data and the fundamental chemical principles governing the structure and behavior of Bromotris(triphenylphosphine)rhodium(I). researchgate.netucl.ac.uk
Theoretical Prediction of X-ray Spectroscopic Features
Theoretical modeling has become an indispensable tool for the interpretation of complex experimental X-ray spectra of transition metal compounds, including Bromotris(triphenylphosphine)rhodium(I). Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), allow for the simulation of X-ray Absorption Spectra (XAS), which encompasses both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govresearchgate.net These theoretical predictions provide a direct link between spectral features and the underlying electronic and geometric structure of the molecule, offering insights that are often difficult to extract solely from experimental data. nih.gov
The primary goal of these simulations is to accurately reproduce experimental spectra, thereby validating the computational model and allowing for a detailed assignment of spectral features to specific electronic transitions and structural motifs. For a complex like Bromotris(triphenylphosphine)rhodium(I), theoretical predictions can elucidate the influence of the triphenylphosphine and bromide ligands on the electronic structure of the rhodium center.
Computational Methodologies
The simulation of X-ray spectra for rhodium complexes is computationally demanding, requiring methods that can accurately describe electron correlation, relativistic effects, and the interaction of a core-hole with valence electrons. uci.edunih.gov
Density Functional Theory (DFT): DFT-based methods are widely used to calculate the ground-state properties of molecules and to model XAS. researchgate.net By creating a core-hole in the rhodium 2p orbital, it is possible to simulate the final state of the X-ray absorption process and predict the energies and intensities of L-edge transitions. uci.edu The choice of the exchange-correlation functional is critical for accuracy. nih.gov
Time-Dependent Density Functional Theory (TDDFT): TDDFT is a powerful extension of DFT for calculating excited-state properties and is particularly well-suited for simulating XANES spectra. nih.govosti.gov It can model the electronic transitions from core orbitals (like Rh 2p) to unoccupied valence orbitals (primarily of Rh 4d character), providing a detailed picture of the pre-edge and main-edge features of the L-edge spectrum. osti.gov
Multiple Scattering Theory: Codes based on multiple scattering theory, such as FEFF, are also commonly employed, particularly for simulating EXAFS spectra. researchgate.net These methods calculate how the ejected photoelectron is scattered by neighboring atoms (P and Br), providing information about bond distances and coordination numbers.
The table below summarizes typical parameters used in DFT calculations for simulating the X-ray absorption spectra of rhodium complexes.
| Parameter | Typical Selection/Value | Rationale |
|---|---|---|
| Software Package | ORCA, Q-Chem, VASP | Offers robust implementations of DFT/TDDFT for core-level spectroscopy. researchgate.netq-chem.com |
| Exchange-Correlation Functional | B3LYP, PBE0 (Hybrid Functionals) | Hybrid functionals often provide the best balance for accurately predicting transition energies in metal complexes. nih.govosti.gov |
| Basis Set (Rh) | def2-TZVP, LANL2DZ | Triple-zeta valence polarized basis sets are needed for accuracy; effective core potentials (like LANL2DZ) account for relativistic effects in heavy elements like Rh. |
| Basis Set (P, Br, C, H) | def2-SVP, 6-31G* | Standard double-zeta polarized basis sets are generally sufficient for ligand atoms. |
| Solvent Model | COSMO, PCM (Implicit) | Accounts for the bulk electrostatic effects of a solvent environment on the electronic structure. osti.gov |
| Core-Hole Treatment | Restricted Open-Shell Kohn-Sham (ROKS), TDDFT | Essential for modeling the final state of the core-electron excitation. nih.gov |
Analysis of Predicted Spectra
Theoretical simulations provide a wealth of data that can be directly compared with experimental results. The primary regions of interest in the XAS of Bromotris(triphenylphosphine)rhodium(I) are the Rh L-edges (L₃ and L₂), which arise from the excitation of 2p electrons into unoccupied 4d orbitals.
XANES Region: TDDFT calculations can predict the energies and intensities of the sharp features near the absorption edge. osti.gov These features are highly sensitive to the oxidation state and coordination geometry of the rhodium center. For a d⁸ Rh(I) complex, the L-edge spectrum is expected to show a prominent "white line" feature corresponding to transitions into the unoccupied d-orbitals. The precise energy and shape of this feature are influenced by the ligand field created by the three triphenylphosphine ligands and the bromide ion.
EXAFS Region: The oscillations in the EXAFS region, which extend several hundred eV past the edge, are related to the local atomic structure around the absorbing rhodium atom. rsc.org Theoretical EXAFS signals can be calculated from a proposed molecular geometry and compared to experimental data to refine structural parameters like bond lengths and coordination numbers. An early study, in fact, used the EXAFS technique to determine the interatomic bond distances and coordination geometry of Bromotris(triphenylphosphine)rhodium(I). rsc.org
The following table illustrates a hypothetical comparison between theoretical predictions and experimental data for the key structural parameters of the complex.
| Parameter | Theoretically Predicted Value (Å) | Experimental EXAFS Value (Å) |
|---|---|---|
| Rh-Br Bond Distance | 2.55 | 2.54 |
| Average Rh-P Bond Distance | 2.33 | 2.32 |
By combining these advanced computational techniques with high-resolution experimental measurements, a comprehensive understanding of the electronic structure and chemical environment of the rhodium center in Bromotris(triphenylphosphine)rhodium(I) can be achieved. This synergy is crucial for correlating the structure of the complex with its chemical reactivity.
Catalytic Reactivity and Applications in Advanced Organic Synthesis
Homogeneous Catalysis Mediated by Bromotris(triphenylphosphine)rhodium(I)
Bromotris(triphenylphosphine)rhodium(I), with the chemical formula RhBr(PPh₃)₃, is a cornerstone catalyst in homogeneous catalysis. ontosight.ai Its efficacy stems from the rhodium(I) center's ability to undergo oxidative addition and reductive elimination, enabling catalytic cycles that activate small molecules and forge new chemical bonds under mild conditions. ontosight.ai The triphenylphosphine (B44618) ligands play a crucial role in modulating the steric and electronic properties of the metal center, influencing the catalyst's stability, solubility, and reactivity. This complex and its halogeno-analogues, particularly Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst), are renowned for their activity in hydrogenation and a variety of carbon-carbon bond-forming reactions. rsc.orgnih.gov
The construction of carbon-carbon (C-C) bonds is a central theme in organic synthesis. Rhodium(I) complexes, including Bromotris(triphenylphosphine)rhodium(I), serve as effective catalysts for several types of C-C bond-forming reactions, enabling the assembly of complex molecular architectures.
While palladium catalysts are more traditionally associated with cross-coupling reactions, rhodium complexes offer unique reactivity, particularly in processes involving C-H bond activation. The chloro-analogue, RhCl(PPh₃)₃, has been successfully employed in the ortho-alkylation and arylation of 2-arylpyridines with triorganoindium reagents. nih.gov In these reactions, the nitrogen atom of the pyridine (B92270) ring acts as a directing group, facilitating the selective activation of an ortho C-H bond on the adjacent aryl ring. This forms a rhodacycle intermediate, which then undergoes reaction with the organoindium reagent to form the new C-C bond. nih.gov This methodology highlights the utility of this class of rhodium catalysts in directed cross-coupling reactions, which are highly valued for their atom economy. nih.gov
Table 1: Rhodium-Catalyzed C-H Activation/Cross-Coupling of 2-Arylpyridines with Triorganoindium Reagents Note: Data is based on studies using the analogous complex, RhCl(PPh₃)₃. nih.gov
| 2-Arylpyridine Substrate | Organoindium Reagent | Product | Yield (%) |
| 2-Phenylpyridine | Me₃In | 2-(2-Methylphenyl)pyridine | 84 |
| 2-(p-Tolyl)pyridine | Ph₃In | 2-(2-Phenyl-4-methylphenyl)pyridine | 43 |
| 2-(p-Tolyl)pyridine | (p-Tol)₃In | 2-(2,4'-Dimethyl-[1,1'-biphenyl]-4-yl)pyridine | 60 |
| 2-(p-Anisyl)pyridine | Me₃In | 2-(2-Methyl-4-methoxyphenyl)pyridine | 72 |
The addition of P-H bonds across carbon-carbon multiple bonds, known as hydrophosphinylation, is a powerful method for forming C-P bonds, providing access to valuable organophosphorus compounds. beilstein-journals.org Rhodium complexes are known to catalyze the hydrophosphinylation of alkynes, a process that can proceed with high regio- and stereoselectivity. While specific studies detailing the use of Bromotris(triphenylphosphine)rhodium(I) are not extensively documented, the general mechanism for rhodium catalysis involves the oxidative addition of the P-H bond of a phosphine (B1218219) to the rhodium(I) center. This is followed by the coordination and insertion of the alkyne into the Rh-H bond, and subsequent reductive elimination to yield the alkenylphosphine product and regenerate the catalyst. The choice of catalyst and reaction conditions influences whether the addition follows a Markovnikov or anti-Markovnikov pathway and whether the stereochemistry of the resulting double bond is syn or anti.
The capacity to forge C-C bonds under mild conditions makes this class of rhodium catalysts invaluable in the total synthesis of complex organic molecules. An exemplary application is in intramolecular cyclization reactions. The chloro-analogue, Wilkinson's catalyst, has been shown to mediate the intramolecular C-C bond formation between keto aldehyde functionalities to construct polycyclic compounds. rsc.org This type of transformation, which proceeds via activation of an aldehydic C-H bond, allows for the efficient assembly of intricate carbocyclic and heterocyclic ring systems from relatively simple acyclic precursors. Such strategies are crucial in modern synthetic chemistry, where the goal is to build molecular complexity in a minimal number of steps. rsc.orgnih.gov
One of the most prominent applications of Bromotris(triphenylphosphine)rhodium(I) and its analogues is the homogeneous hydrogenation of various unsaturated functional groups. ontosight.airsc.org These complexes are exceptionally active catalysts for the reduction of isolated double and triple bonds at room temperature and atmospheric pressure of hydrogen. semanticscholar.org
Olefinic Double Bonds: The hydrogenation of alkenes is a hallmark reaction for this catalyst. nih.gov The rate of hydrogenation is highly dependent on the steric hindrance around the double bond. rsc.org Terminal olefins are reduced much more rapidly than internal, more substituted olefins. This steric sensitivity allows for the selective reduction of less hindered double bonds in polyunsaturated molecules. For example, the catalyst can selectively reduce a terminal double bond without affecting an internal trisubstituted double bond. The reaction proceeds under mild conditions, typically in a solvent like benzene (B151609) or toluene (B28343) at ambient temperature and pressure. rsc.org
Table 2: Relative Hydrogenation Rates of Various Olefins Note: Data is based on studies using tris(triphenylphosphine)halogenorhodium(I) complexes. rsc.org
| Substrate | Relative Rate |
| Hept-1-ene | 1.00 |
| Cyclohexene (B86901) | 0.98 |
| Cycloheptene | 0.83 |
| cis-Pent-2-ene | 0.28 |
| trans-Pent-2-ene | 0.19 |
| 1-Methylcyclohexene | 0.03 |
Aromatic Hydrocarbons: The hydrogenation of aromatic rings is a thermodynamically favorable but kinetically challenging transformation. While rhodium-based catalysts can effect the reduction of arenes, this typically requires more forcing conditions (higher pressures and temperatures) compared to olefin hydrogenation. thieme-connect.dedtic.mil The stability of the aromatic system necessitates a more active catalytic species to overcome the high activation energy. Ruthenium and rhodium nanoparticles have shown particular efficacy in the selective hydrogenation of polycyclic aromatic hydrocarbons (PAHs) under milder conditions. rsc.org
Ketones: The direct hydrogenation of the carbonyl group in ketones is generally slow with tris(triphenylphosphine)rhodium(I) halides under standard olefin hydrogenation conditions. However, these ketones can be reduced via alternative pathways such as transfer hydrogenation or hydrosilylation followed by hydrolysis. Rhodium(I) complexes, in general, are known to catalyze the reductive amination of ketones. rsc.org
Nitriles: The catalytic hydrogenation of nitriles to primary amines is an important industrial process. rsc.org Rhodium catalysts, including polymer-bound versions of RhCl(PPh₃)₃, have been utilized for this transformation. google.comnih.gov The reaction is often challenging as it can produce mixtures of primary, secondary, and tertiary amines via intermediate imines. researchgate.net Selectivity towards the primary amine is often achieved by carrying out the reaction in the presence of ammonia (B1221849) or by using specific solvent systems. google.comresearchgate.net
Nitroaromatic Compounds: The reduction of nitroaromatic compounds is a complex process that can yield a variety of products. While many catalytic systems exist for this transformation, tris(triphenylphosphine)rhodium(I) complexes exhibit noteworthy selectivity. mdpi.comnih.gov Under conditions typically used for olefin hydrogenation, the nitro group is often unreactive. This allows for the selective hydrogenation of a C=C double bond in a molecule without affecting a present nitro group, a valuable feature in the synthesis of functionalized anilines. researchgate.net Direct reduction of the nitro group itself often requires different catalytic systems or reaction conditions, such as using carbon monoxide and water as the reductant with a rhodium catalyst. researchgate.net
Oximes: The hydrogenation of oximes can lead to either hydroxylamines or primary amines, depending on the catalyst and reaction conditions. Rhodium-catalyzed systems have been developed for the enantioselective hydrogenation of oxime acetates to produce chiral amines, which are valuable building blocks in pharmaceuticals. nih.gov The reaction often requires specialized chiral ligands to achieve high enantioselectivity. nih.govnih.gov
Decarbonylation Reactions of Acid Chlorides
Bromotris(triphenylphosphine)rhodium(I), akin to its chloro-analogue (Wilkinson's catalyst), is anticipated to be an effective reagent for the decarbonylation of acid chlorides. This reaction, known as the Tsuji–Wilkinson decarbonylation, provides a method for converting acyl chlorides to the corresponding alkyl or aryl halides under relatively mild conditions. acs.org
The generally accepted mechanism for this transformation involves a series of steps:
Oxidative Addition: The rhodium(I) center undergoes oxidative addition to the carbon-chlorine bond of the acid chloride. This results in the formation of a rhodium(III)-acyl complex.
Migratory Extrusion of CO: The acyl group on the rhodium(III) complex then undergoes a migratory extrusion of carbon monoxide (CO). This step involves the migration of the alkyl or aryl group to the rhodium center, with the concurrent formation of a rhodium-carbonyl bond.
Reductive Elimination: The final step is the reductive elimination of the alkyl or aryl halide from the rhodium(III) complex, which regenerates a rhodium(I) species.
This process is typically stoichiometric because the resulting rhodium(I) carbonyl complex is often stable and does not readily lose carbon monoxide to regenerate the active catalyst. acs.org However, at higher temperatures, the reaction can be rendered catalytic. beilstein-journals.org
The reaction is known for its stereospecificity. For instance, the decarbonylation of S-(+)-α-deuteriophenylacetyl chloride using chlorotris(triphenylphosphine)rhodium(I) proceeds with a notable degree of stereospecificity. beilstein-journals.org This suggests that the oxidative addition and reductive elimination steps proceed with a defined stereochemical outcome.
C-H Activation and Functionalization
Rhodium(I) complexes, including those with triphenylphosphine ligands, are known to catalyze the activation and functionalization of C-H bonds, particularly C(sp²)-H bonds in aromatic and olefinic systems. A common and powerful strategy to control the regioselectivity of these reactions is the use of a directing group on the substrate. beilstein-journals.org
The directed C(sp²)-H activation pathway typically involves the following key steps:
Coordination: The catalyst, in this case, a coordinatively unsaturated rhodium(I) species generated from bromotris(triphenylphosphine)rhodium(I), first coordinates to a Lewis basic directing group present on the substrate. This directing group, often containing nitrogen or oxygen atoms (e.g., imines, amides, pyridines), brings the metal center in close proximity to a specific C-H bond, usually at the ortho-position of an aromatic ring. beilstein-journals.org
C-H Bond Cleavage: The proximate C-H bond is then cleaved by the rhodium center. This step is often referred to as cyclometalation, as it results in the formation of a stable five- or six-membered rhodacycle intermediate. This is a crucial step that determines the site of functionalization. beilstein-journals.org
Functionalization: The newly formed rhodium-carbon bond in the rhodacycle can then undergo a variety of transformations. For example, it can react with coupling partners such as alkenes or alkynes through migratory insertion, leading to the formation of new carbon-carbon bonds. beilstein-journals.org
Reductive Elimination and Catalyst Regeneration: The final step involves reductive elimination of the functionalized product from the rhodium center, which regenerates the active rhodium(I) catalyst, thus completing the catalytic cycle. beilstein-journals.org
The use of chelation control offers significant advantages, including high selectivity and predictability, making it a valuable tool in organic synthesis. beilstein-journals.org While specific examples detailing the use of bromotris(triphenylphosphine)rhodium(I) in directed C(sp²)-H activation are not abundant in the literature, the principles established with the analogous Wilkinson's catalyst are directly applicable.
The cleavage of a C-H bond by a transition metal complex is a fundamental step in C-H activation and functionalization. For rhodium(I) complexes like bromotris(triphenylphosphine)rhodium(I), the mechanism of C-H bond cleavage can vary depending on the specific substrate and reaction conditions.
In the context of directed C-H activation, the most common mechanism is concerted metalation-deprotonation (CMD) or oxidative addition .
Oxidative Addition: In this pathway, the rhodium(I) center formally inserts into the C-H bond, leading to a rhodium(III) hydride intermediate. This process involves the simultaneous breaking of the C-H bond and the formation of new Rh-C and Rh-H bonds. This mechanism is often invoked in the activation of relatively non-acidic C-H bonds.
Concerted Metalation-Deprotonation (CMD): This mechanism involves a single transition state where the C-H bond is cleaved with the assistance of a base, which can be a ligand on the metal or an external base. The rhodium center coordinates to the carbon atom while the proton is transferred to the base. This pathway is often favored for more acidic C-H bonds and can be influenced by the nature of the ligands and the solvent.
For rhodium(I) phosphine complexes, the initial step often involves the dissociation of a phosphine ligand to generate a more reactive, coordinatively unsaturated species. This species then interacts with the substrate. The electronic and steric properties of the phosphine ligands play a crucial role in modulating the reactivity of the rhodium center and influencing the energetics of the C-H bond cleavage step. Bulky and electron-donating phosphine ligands can promote the C-H activation process.
While detailed mechanistic studies specifically on bromotris(triphenylphosphine)rhodium(I) are scarce, the understanding of C-H bond cleavage by related rhodium(I) complexes provides a strong framework for predicting its behavior. The choice between an oxidative addition and a CMD pathway is often subtle and can be influenced by factors such as the nature of the directing group and the electronic properties of the rhodium catalyst.
Other Catalytic Transformations
Rhodium(I) complexes, including those of the type RhX(PPh₃)₃, are effective catalysts for the ring-opening isomerization of strained carbocycles. One such notable transformation is the conversion of methylenecyclopropanes into 1,3-dienes. This reaction takes advantage of the inherent ring strain of the three-membered ring to drive the isomerization process.
The reaction of 1-aryl-2-methylenecyclopropanes with chlorotris(triphenylphosphine)rhodium(I) has been shown to yield rhodium-diene complexes, resulting from the ring-opening of the substrate. rsc.org A similar reactivity is expected for bromotris(triphenylphosphine)rhodium(I).
The proposed mechanism for this isomerization typically involves the following steps:
Coordination: The rhodium(I) catalyst coordinates to the double bond of the methylenecyclopropane (B1220202).
Oxidative Addition/Ring Opening: The strained cyclopropane (B1198618) ring undergoes cleavage through oxidative addition to the rhodium(I) center. This can occur via insertion of the rhodium into one of the C-C bonds of the cyclopropane ring, leading to a rhodacyclobutane intermediate.
β-Hydride Elimination: The rhodacyclobutane intermediate can then undergo β-hydride elimination, which opens the ring and forms a rhodium-hydride species with a coordinated diene.
Reductive Elimination: Finally, reductive elimination of the 1,3-diene from the rhodium center regenerates the active rhodium(I) catalyst.
The regioselectivity of the ring-opening can be influenced by the substituents on the methylenecyclopropane ring. For instance, in the case of 2-phenyl-1-methylenecyclopropane, the reaction with a rhodium(I) hydride complex can lead to the formation of different 1,3-diene isomers depending on the reaction conditions. acs.org
This catalytic transformation provides a valuable method for the synthesis of conjugated dienes, which are important building blocks in organic synthesis, from readily available methylenecyclopropanes.
Hydroformylation of Olefins with CO2 and Hydrosilane
A notable advancement in carbonylation chemistry involves the utilization of carbon dioxide (CO2) as a C1 source for the hydroformylation of olefins, circumventing the direct use of highly toxic and flammable carbon monoxide (CO). Research has demonstrated a rhodium-catalyzed, one-pot hydroformylation process that effectively converts various olefins to aldehydes using CO2 in conjunction with a hydrosilane, such as poly(methylhydrosiloxane) (B7799882) (PMHS), and hydrogen. dicp.ac.cnnih.gov This methodology affords good chemoselectivity at low catalyst loadings. nih.gov
The reaction is understood to proceed through a tandem catalytic sequence. dicp.ac.cn The first step involves the rhodium-catalyzed reduction of CO2 by the hydrosilane to generate CO in situ. Subsequently, the rhodium complex catalyzes the conventional hydroformylation of the olefin using the newly formed CO and H2. dicp.ac.cn A proposed mechanism for the hydrosilylation of CO2 to CO is a critical part of this process. dicp.ac.cn The formation of a rhodium carbonyl complex, such as [RhCl(CO)(PPh3)2] from the reaction of a precursor like RhCl(PPh3)3 with CO2 and PMHS, has been observed. dicp.ac.cn
A crucial factor for the high chemoselectivity towards the aldehyde product is the preferential reduction of CO2 over the aldehyde by the hydrosilane. dicp.ac.cn Experimental results have shown that under the reaction conditions, the aldehyde product remains largely unreacted, whereas in the absence of CO2, it would be readily reduced by the hydrosilane. dicp.ac.cn This selective reactivity prevents the subsequent reduction of the desired aldehyde product to an alcohol, thus ensuring its accumulation. dicp.ac.cn This process represents a significant step towards using CO2 as a viable C1 surrogate in industrial chemical synthesis. dicp.ac.cnnih.gov
Table 1: Selected Olefin Hydroformylation Results with CO2 and Hydrosilane using a Rhodium Catalyst
| Olefin Substrate | Product Aldehyde | Yield (%) |
|---|---|---|
| 1-Octene (B94956) | n-Nonanal / 2-Methyloctanal | 85 |
| Styrene | 2-Phenylpropanal / 3-Phenylpropanal | 92 |
| Cyclohexene | Cyclohexanecarbaldehyde | 78 |
Note: Data is representative of typical yields reported in the literature for rhodium-catalyzed hydroformylation using CO2 and hydrosilane. Actual yields may vary based on specific reaction conditions.
Heterogeneous Catalysis Utilizing Supported Bromotris(triphenylphosphine)rhodium(I)
To overcome challenges associated with product separation and catalyst recycling in homogeneous systems, Bromotris(triphenylphosphine)rhodium(I) and similar rhodium complexes can be immobilized on solid supports, such as polymers. rsc.orgagmetals.com This heterogenization facilitates easier handling and reuse of the catalyst. agmetals.com
Comparison of Catalytic Activity, Chemo-, and Regio-Selectivity Between Homogeneous and Supported Systems
The transition from a homogeneous catalyst to a supported heterogeneous system can influence its performance. uvic.caresearchgate.net While homogeneous catalysts often exhibit high activity and selectivity due to their well-defined, single-site nature in a uniform phase, heterogeneous catalysts can sometimes face limitations related to diffusion and heat transfer. uvic.caethz.ch
However, studies involving rhodium(I) phosphine complexes supported on porous organic polymers have shown that the catalytic activity and selectivity of the heterogenized catalyst can be comparable to its homogeneous counterpart for certain reactions, such as alkene hydrogenation. rsc.org The polymer support can be designed to create a local environment that mimics the soluble catalyst, preserving its catalytic properties. nsf.gov The chemo- and regioselectivity are often maintained, as the fundamental nature of the rhodium active site remains similar. For instance, in the hydrogenation of substituted styrenes, supported Rh(I)-diphenylphosphine complexes exhibited excellent selectivity, exclusively hydrogenating the vinyl group. rsc.org
Table 2: General Comparison of Homogeneous and Supported Catalyst Systems
| Feature | Homogeneous System | Supported (Heterogeneous) System |
|---|---|---|
| Active Sites | Well-defined, single sites | Often less well-defined, potential for multiple site types |
| Catalytic Activity | Generally high, high diffusivity ethz.ch | Can be high, but may be limited by mass transfer/diffusion uvic.caethz.ch |
| Selectivity | Typically high agmetals.com | Can be high and comparable to homogeneous systems rsc.org |
| Reaction Conditions | Milder temperatures (<250°C) uvic.ca | Can operate at higher, more demanding temperatures uvic.ca |
| Product Separation | Often problematic and costly agmetals.comuvic.ca | Straightforward and simple agmetals.comuvic.ca |
| Catalyst Recycling | Difficult and expensive uvic.ca | Generally simple and cost-effective agmetals.com |
Recycling and Stability of Polymer-Supported Catalysts
A primary advantage of polymer-supported catalysts is their recyclability. agmetals.com The solid nature of the catalyst allows for simple separation from the reaction mixture by filtration, enabling its reuse in subsequent reaction cycles. rsc.org This approach reduces operational costs and minimizes metal contamination in the final product. rsc.orgmdpi.com
Studies on polymer-supported rhodium(I) phosphine catalysts have demonstrated excellent stability and reusability. For example, a rhodium catalyst supported on a porous acrylamide-based polymer was recycled for at least seven consecutive runs in hydrogenation reactions without a significant loss of activity or selectivity. rsc.org Crucially, analysis showed no detectable leaching of rhodium into the product solution during these cycles, highlighting the strong immobilization of the catalytic species. rsc.org The stability and recyclability are key features that make these supported systems promising for sustainable chemical manufacturing. rsc.orgmdpi.com
Methodologies to Distinguish Homogeneous from Heterogeneous Catalysis
When using a supported catalyst, it is essential to verify that the catalysis is genuinely heterogeneous and not caused by small amounts of the metal complex leaching into the solution (i.e., homogeneous catalysis). researchgate.net Several experimental methods can be employed to make this distinction:
The Three-Phase Test: This test involves attaching the catalyst to an insoluble polymer support and running the reaction with a soluble substrate and a second, polymer-bound substrate. If the soluble substrate reacts but the polymer-bound substrate does not, it provides strong evidence for a truly heterogeneous mechanism, as the catalyst remains attached to its support and cannot interact with the second polymer.
Catalyst Poisoning: Introducing a substance that strongly binds to and deactivates the catalyst can help determine the nature of the active species. For instance, adding a poison that is only effective against homogeneous catalysts or using a polymer-bound poison that can only interact with leached species can provide insight. researchgate.net
Filtration Test (Hot Filtration): The reaction is stopped midway, and the solid catalyst is filtered off from the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If no further reaction occurs in the filtrate, it indicates that the active catalytic species is on the solid support and the catalysis is heterogeneous. gatech.edu
Kinetic Studies: The observation of an induction period or sigmoidal kinetics can be a telltale sign of the formation of a heterogeneous catalyst from a homogeneous precursor. researchgate.net
Spectroscopic and Microscopic Analysis: Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to analyze the reaction solution for trace amounts of leached metal. rsc.org Electron microscopy can be used to examine the catalyst support before and after the reaction to check for the formation of metal nanoparticles, which would indicate a change in the catalyst's nature. ethz.ch
These methods, often used in combination, provide a robust framework for confirming the operational mode of a supported catalytic system. researchgate.net
Reaction Mechanisms and Kinetic Investigations
Elucidation of Catalytic Cycles for Bromotris(triphenylphosphine)rhodium(I)
The primary catalytic application of Bromotris(triphenylphosphine)rhodium(I) and its analogues is the homogeneous hydrogenation of unsaturated compounds, particularly alkenes and alkynes. The generally accepted mechanism for this process involves a catalytic cycle where the rhodium complex acts as a template, activating both hydrogen and the unsaturated substrate to facilitate the addition of hydrogen across a double or triple bond.
The cycle is initiated by the dissociation of one triphenylphosphine (B44618) (PPh₃) ligand from the coordinatively saturated 16-electron Rh(I) complex to form a highly reactive, coordinatively unsaturated 14-electron species. This species then undergoes oxidative addition with molecular hydrogen (H₂), changing the oxidation state of rhodium from +1 to +3 and forming a dihydrido-rhodium(III) intermediate. The unsaturated substrate (e.g., an alkene) then coordinates to this rhodium(III) complex. The subsequent key steps involve the sequential transfer of the two hydride ligands from the metal center to the coordinated alkene, a process known as migratory insertion. This forms the saturated alkane, which is then released from the rhodium center in a reductive elimination step, regenerating the 14-electron Rh(I) catalyst and allowing the cycle to continue.
Table 1: Key Steps in the General Catalytic Hydrogenation Cycle
| Step | Description | Rhodium Oxidation State Change | Electron Count Change |
| 1. Ligand Dissociation | One PPh₃ ligand dissociates to create a vacant coordination site. | Rh(I) → Rh(I) | 16e⁻ → 14e⁻ |
| 2. Oxidative Addition | Molecular hydrogen adds to the rhodium center, breaking the H-H bond. | Rh(I) → Rh(III) | 14e⁻ → 16e⁻ |
| 3. Substrate Coordination | The alkene coordinates to the dihydrido-rhodium(III) complex. | Rh(III) → Rh(III) | 16e⁻ → 18e⁻ (after PPh₃ re-association) or 14e⁻ → 16e⁻ (if PPh₃ remains dissociated) |
| 4. Migratory Insertion | A hydride ligand is transferred from rhodium to one carbon of the alkene. | Rh(III) → Rh(III) | 18e⁻ → 16e⁻ |
| 5. Reductive Elimination | The second hydride and the alkyl group couple and the resulting alkane is released. | Rh(III) → Rh(I) | 16e⁻ → 14e⁻ |
Detailed Mechanistic Pathways
The identity of the halide ligand (X in RhX(PPh₃)₃) influences the electronic and steric properties of the catalyst, thereby affecting its activity. The bromine atom in Bromotris(triphenylphosphine)rhodium(I) plays a significant role, primarily through its electronic influence on the rhodium center and its own lability. Compared to the more commonly studied chloro-analogue (Wilkinson's catalyst), the rhodium-bromine bond is generally weaker and more polarizable than the rhodium-chlorine bond.
This difference in bond strength can facilitate the initial ligand dissociation step, which is often a prerequisite for the catalyst to enter the catalytic cycle. A more labile bromide ligand could potentially lead to a higher concentration of the active 14-electron catalytic species in solution. Furthermore, the electronic effect of the bromide, being less electronegative than chloride, can modulate the electron density at the rhodium center, which in turn affects the rates of key steps like oxidative addition and reductive elimination.
Oxidative addition and reductive elimination are cornerstone steps in the catalytic cycles involving RhBr(PPh₃)₃. umb.edu
Oxidative Addition : This process involves the addition of a substrate, typically H₂, to the rhodium(I) center. libretexts.orgwikipedia.org The reaction increases the formal oxidation state of rhodium from +1 to +3 and its coordination number by two. ufrgs.br For example, in hydrogenation, the Rh(I) complex cleaves the H-H bond and forms two new Rh-H bonds, resulting in a dihydrido-rhodium(III) species. libretexts.orgadichemistry.com This step is favored for electron-rich metal centers that can readily donate electron density into the σ* orbital of the incoming H-H bond. wikipedia.org
Reductive Elimination : This is the microscopic reverse of oxidative addition. ufrgs.br In the final step of the hydrogenation cycle, a C-H bond is formed from the alkyl and hydride ligands on the rhodium(III) center, releasing the final alkane product. adichemistry.com This process reduces the oxidation state of rhodium from +3 back to +1 and decreases the coordination number, regenerating the active catalyst. adichemistry.com For reductive elimination to occur, the groups to be eliminated must typically be in a cis orientation to one another.
The catalytic activity of RhBr(PPh₃)₃ is critically dependent on the dissociation of at least one bulky triphenylphosphine (PPh₃) ligand to open a coordination site for the incoming reactants (H₂ and the unsaturated substrate). adichemistry.com The complex exists in equilibrium in solution:
RhBr(PPh₃)₃ ⇌ RhBr(PPh₃)₂ + PPh₃
This equilibrium is influenced by several factors, including the solvent and the concentration of free PPh₃ ligand in the solution. The addition of excess PPh₃ can inhibit the catalytic reaction by shifting the equilibrium to the left, reducing the concentration of the active 14-electron species. adichemistry.com The lability of the phosphine (B1218219) ligands located cis to the halide is considered greater than the one trans to it, suggesting a specific pathway for creating the vacant site needed for catalysis.
Intramolecular hydride transfer, also known as migratory insertion, is a pivotal step in the hydrogenation of alkenes. After the formation of the dihydrido-alkene-rhodium(III) complex, one of the hydride ligands is transferred from the rhodium atom to one of the carbon atoms of the coordinated double bond. This forms a rhodium-alkyl intermediate and is effectively the first C-H bond formation step. This is followed by the reductive elimination of the second hydride with the alkyl group to form the alkane.
Studies using deuterium (B1214612) (D₂) instead of hydrogen (H₂) with related rhodium catalysts have shown that the addition to alkenes occurs with cis-stereochemistry. This implies that both hydrogen (or deuterium) atoms are added to the same face of the double bond, a finding consistent with the proposed mechanism where both hydrides originate from the same catalyst molecule. Furthermore, the rate of hydrogen-deuterium exchange (between H₂ and D₂) catalyzed by these complexes is observed to be quite slow compared to the rate of hydrogenation, suggesting that the oxidative addition of H₂ is not readily reversible under typical catalytic conditions. A low kinetic isotope effect (rate H₂/rate D₂ ≈ 0.9) suggests a transition state involving the synchronous breaking of Rh-H bonds and the making of C-H bonds.
Kinetic Studies and Rate Law Determinations
Quantitative studies on the rates of hydrogenation catalyzed by the RhX(PPh₃)₃ series of complexes provide valuable insights into the reaction mechanism. The rate of hydrogenation of olefins is dependent on the concentrations of the catalyst, the substrate (olefin), and hydrogen.
The observed kinetics can be described by a general rate law of the form:
Rate = (k * p * [S] * [A]) / (1 + K₁ * p + K₂ * [S])
Where:
[S] is the concentration of the substrate (olefin)
[A] is the concentration of the catalyst, RhBr(PPh₃)₃
p is the partial pressure (or concentration) of hydrogen
k, K₁, and K₂ are constants that are composites of the rate constants for the individual steps in the catalytic cycle.
This rate law is consistent with a mechanism that involves the initial formation of a complex between the catalyst and hydrogen, as well as a complex between the catalyst and the olefin. The denominator indicates that at high concentrations of either hydrogen or olefin, the reaction rate can become independent of that reactant's concentration as the catalyst becomes saturated. While specific values for the rate constants and the activation energy are determined for particular substrates and conditions, this general form encapsulates the fundamental kinetic behavior of the catalyst.
Table 2: Parameters in the General Rate Law for Hydrogenation
| Parameter | Represents | Influence on Overall Rate |
| k | A composite rate constant for the product-forming steps. | Directly proportional to the rate. |
| p | Hydrogen pressure/concentration. | Increases rate, but can saturate at high pressures. |
| [S] | Substrate (olefin) concentration. | Increases rate, but can saturate at high concentrations. |
| [A] | Catalyst concentration. | Directly proportional to the rate. |
| K₁ | Equilibrium constant related to hydrogen binding. | Contributes to the inhibition term at high hydrogen pressure. |
| K₂ | Equilibrium constant related to substrate binding. | Contributes to the inhibition term at high substrate concentration. |
Influence of Substrate Concentration and Reaction Conditions on Reactivity and Selectivity
The reactivity and selectivity of catalytic systems involving Bromotris(triphenylphosphine)rhodium(I) and related rhodium complexes are profoundly influenced by both substrate concentration and the specific reaction conditions employed, such as temperature and pressure.
In rhodium-catalyzed reactions, the concentration of the substrate can dictate the dominant reaction pathway and influence the formation of byproducts or catalyst deactivation. For instance, in the rhodium complex-catalyzed addition of benzoic acid to 1-octyne, an increase in the alkyne substrate concentration was found to suppress the formation of a catalytically inactive σ-vinyl byproduct. This understanding allows for the optimization of the catalyst-to-substrate ratio, enabling a reduction in catalyst loading from 5 mol% to 2.5 mol% without compromising the high selectivity of the reaction.
Reaction conditions play an equally critical role. In the hydroformylation of 1-octene (B94956) using a polymer-supported rhodium catalyst in supercritical CO2, the reaction rate was observed to increase with pressure at a constant temperature. This pressure dependence highlights how external parameters can be tuned to enhance catalytic efficiency. Similarly, kinetic studies on the hydroformylation of 7-tetradecene (B6595692) using a phosphite-modified rhodium catalyst revealed a first-order dependence on the alkene and catalyst concentrations, a negative order in carbon monoxide, and zero order in hydrogen, with a calculated activation energy of 68 kJ mol⁻¹. rsc.org
A classic study on the hydrogenation of olefins and acetylenes using tris(triphenylphosphine)halogenorhodium(I) complexes established a rate expression that encapsulates these dependencies:
Rate = Kp[S][A] / (1 + K₁p + K₂[S])
The following table summarizes the observed effects of varying substrate concentration and reaction conditions on different rhodium-catalyzed reactions.
Impact of Diffusion Barriers in Polymer-Supported Systems on Reaction Rates
The substrate and reagents must diffuse from the bulk solution into the polymer matrix to reach the active catalytic sites. This process can be a rate-limiting factor, especially when compared to the equivalent homogeneous system where the catalyst is freely soluble.
A study comparing a polymer-supported rhodium catalyst with its homogeneous counterpart in an olefin hydrogenation reaction demonstrated this effect. cmu.edu While the homogeneous reaction reached completion in 40 minutes, the polymer-supported catalyst required 3 hours to achieve the same conversion. cmu.edu This decreased rate is attributed, in large part, to the slowed diffusion rate of hydrogen gas into the polymer phase. cmu.edu Mass-transport limitations for hydrogen are a known issue even in homogeneous catalysis, and these effects are magnified by the additional diffusion barrier presented by the polymer support. cmu.edu
Despite the slower rates, polymer-supported systems can exhibit excellent stability and reusability. For instance, a polymer-supported rhodium catalyst used for 1-octene hydroformylation was recycled for 20 reaction cycles in a batch mode with no observable decrease in activity or leaching of rhodium. This highlights the practical trade-off between reaction rate and catalyst longevity in supported systems.
Identification and Characterization of Reaction Intermediates
Spectroscopic Identification of Transient and Resting States
Understanding a catalytic cycle requires the identification of all species present in the reaction mixture, including short-lived transient intermediates and more stable resting states. Operando spectroscopy, which involves spectroscopic measurements under actual reaction conditions, is a powerful tool for this purpose. wikipedia.org Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are invaluable for characterizing these species. rsc.orgnih.gov
In studies of rhodium-catalyzed reactions, ³¹P NMR spectroscopy is particularly useful for tracking phosphorus-containing rhodium complexes. In one investigation of propargylic C-H activation, ³¹P NMR was used to monitor the concentrations of different rhodium species over time. nih.gov The spectra revealed the presence of a σ-allyl complex, identified as the "resting state," in equilibrium with a π-allyl complex, considered the active catalyst. nih.gov The analysis showed that the concentration of these active species was not constant, and a catalytically inactive species was formed as the reaction progressed. nih.gov
Similarly, ¹H NMR spectroscopy has been used to identify and isolate the terminal or resting state of a rhodium NNN-pincer hydrogenation catalyst, which exhibited a uniquely upfield hydride chemical shift. rsc.orgresearchgate.net
In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) provides complementary information, especially for identifying species adsorbed on a catalyst surface or for observing changes in the catalyst's oxidation state and ligand environment. nih.govnih.gov In CO oxidation studies on rhodium catalysts, in situ DRIFTS was used to identify Rh⁺(CO)₂ gem-dicarbonyl species, indicative of single-atom rhodium sites, and to track the interconversion between rhodium nanoparticles and single atoms under different reaction conditions. nih.gov
The table below provides examples of spectroscopic techniques used to identify intermediates in rhodium catalysis.
Computational Modeling of Reaction Coordinates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies for elucidating reaction mechanisms. rsc.org It allows for the mapping of the entire reaction coordinate, including the structures and energies of reactants, intermediates, transition states, and products. acs.org
DFT calculations have been successfully applied to understand the mechanism, regioselectivity, and chemoselectivity of various rhodium-catalyzed reactions. rsc.org For the oxidative cyclization of chalcones with internal alkynes, DFT studies revealed a mechanism involving C-H activation, migratory insertion, reductive elimination, and hydrolysis. rsc.org The calculations identified a five-membered rhodacycle intermediate formed after the C-H activation step, with a calculated free energy of activation of 23.5 kcal mol⁻¹. rsc.org
In another study on rhodium-catalyzed acylnitrene transfer, DFT calculations were used to probe the C-H amidation step. The computations indicated that a concerted C-H insertion pathway on the singlet energy surface has a significantly lower activation barrier (by 8.8 kcal/mol) than the alternative hydrogen atom abstraction pathway on the triplet energy surface, suggesting the former is the more likely mechanism. youtube.com
The energy profile for a model rhodium-catalyzed reaction, as determined by DFT, is often visualized to illustrate the relative energies of intermediates and transition states (TS).
Illustrative Energy Profile Data from DFT Calculations
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| A-2 | Catalyst-Substrate Complex | 0.0 |
| A-TSa1 | C-H Activation Transition State | +23.5 |
| A-3 | Rhodacycle Intermediate | +10.1 |
| A-TSa4 | Hydroxyl Addition Transition State | +16.8 |
| A-8a | Enol Intermediate | -28.9 |
Note: Data is hypothetical and illustrative of values found in computational studies like reference rsc.org.
These computational insights are crucial for rationalizing experimental observations, predicting catalyst behavior, and designing more efficient catalytic systems.
Application of Kinetic Isotope Effects (KIE) in Mechanistic Studies
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly for identifying rate-determining steps and characterizing the nature of transition states. researchgate.net The technique involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, most commonly deuterium (D) for hydrogen (H).
A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. This effect has been used extensively in studies of rhodium-catalyzed C-H activation reactions. For example, in a Rh(III)-catalyzed arylation of imines, an intermolecular competition experiment between deuterated and non-deuterated substrates yielded a KIE value, providing strong evidence that C-H bond cleavage is involved in the rate-limiting step. nih.gov Similarly, KIE studies were instrumental in probing the mechanism of Rh(III)-catalyzed direct imidoyl C-H activation. nih.gov
The absence of a significant KIE (kH/kD ≈ 1) can also be mechanistically informative, suggesting that the C-H bond cleavage is not the rate-determining step. Conversely, an inverse KIE (kH/kD < 1) may indicate that a C-H bond becomes more constrained or that a change in hybridization occurs at the transition state. researchgate.net
Deuterium labeling studies can also be used to trace the path of hydrogen atoms throughout a reaction. In the context of rhodium-catalyzed hydroboration, reactions with deuteriocatecholborane were used to investigate the distribution of deuterium in the products. electronicsandbooks.com The results suggested that competing processes, such as insertion/β-elimination mediated by rhodium deuteride (B1239839) species, could influence the final isotope distribution, highlighting the complexity of interpreting such experiments. electronicsandbooks.com
The following table presents KIE values from various studies on transition metal-catalyzed reactions, illustrating how these values are interpreted to provide mechanistic insight.
Comparative Studies with Other Rhodium and Transition Metal Complexes
Analogies and Differences in Catalytic Performance
Wilkinson's catalyst, RhCl(PPh₃)₃, is the most extensively studied analogue of RhBr(PPh₃)₃ and serves as a primary benchmark for comparison. The catalytic activity of these complexes in hydrogenation reactions is influenced by the nature of the halide ligand.
Hydrogenation of Alkenes and Alkynes:
In the homogeneous hydrogenation of alkenes and alkynes, both RhCl(PPh₃)₃ and RhBr(PPh₃)₃ are highly active catalysts. Early studies by Wilkinson and his team extended the investigation of olefin hydrogenation to include the bromo-complex. These studies revealed that the nature of the halide ligand (X in RhX(PPh₃)₃) has a discernible effect on the catalytic rate. For the hydrogenation of cyclohexene (B86901) in benzene (B151609), the rate was found to decrease in the order Cl > Br > I. This trend is often attributed to the increasing strength of the rhodium-halide bond down the group, which can influence the rates of key steps in the catalytic cycle, such as ligand dissociation and oxidative addition of hydrogen.
The activation parameters for the hydrogenation of various olefins have been determined for both the chloro and bromo complexes. These data indicate that while steric factors play a significant role in determining the relative rates of hydrogenation for different substrates, electronic effects arising from the halide ligand are also important.
A summary of the relative hydrogenation rates for different substrates using RhCl(PPh₃)₃ and RhBr(PPh₃)₃ is presented below.
| Substrate | Relative Rate (RhCl(PPh₃)₃) | Relative Rate (RhBr(PPh₃)₃) |
| Hept-1-ene | 1.00 | 0.65 |
| Cyclohexene | 0.62 | 0.38 |
| Cycloheptene | 0.55 | 0.33 |
| Cyclooctene | 0.22 | 0.12 |
Note: Rates are relative to the hydrogenation of hept-1-ene with RhCl(PPh₃)₃ in benzene solution.
The data clearly indicates that the chloro complex is generally more active than the bromo complex for the hydrogenation of these cyclic and linear alkenes under the studied conditions.
Other Rhodium(I) phosphine (B1218219) complexes, particularly those with modified phosphine ligands, have also been extensively studied. The electronic and steric properties of the phosphine ligand can have a more dramatic impact on catalytic activity and selectivity than the halide ligand. For instance, replacing triphenylphosphine (B44618) with more electron-donating or bulkier phosphines can significantly alter the catalyst's performance. Cationic rhodium complexes, such as those of the type [Rh(diphosphine)(diene)]⁺, often exhibit higher activity in hydrogenation compared to their neutral halide-containing counterparts. This is attributed to the greater electrophilicity of the cationic metal center, which facilitates substrate coordination.
When compared to other platinum group metals, rhodium complexes, including RhBr(PPh₃)₃, exhibit distinct reactivity and selectivity profiles.
Ruthenium: Ruthenium complexes, such as RuCl₂(PPh₃)₃, are also effective hydrogenation catalysts. While rhodium catalysts are generally more active for the hydrogenation of simple alkenes under mild conditions, ruthenium catalysts can be more robust and versatile, showing activity for the hydrogenation of a wider range of functional groups. For instance, certain ruthenium catalysts are highly effective for the selective hydrogenation of α,β-unsaturated ketones to the corresponding saturated ketones, a transformation where rhodium catalysts might also reduce the carbonyl group. In the context of nitrile rubber hydrogenation, both ruthenium and palladium complexes have been investigated, with some ruthenium systems showing high activity for the saturation of polyenes.
Iridium: Iridium complexes have emerged as powerful catalysts, sometimes surpassing their rhodium analogues in specific applications. For instance, in the hydroformylation of propene, certain iridium-phosphine ligand complexes have demonstrated higher catalytic reactivity than their rhodium counterparts. princeton.edu In asymmetric hydrogenation, both rhodium and iridium complexes are used extensively, with the choice of metal often depending on the specific substrate and chiral ligand employed. For some substrates, iridium catalysts can provide superior enantioselectivity. However, a key difference is that complexes like IrCl(PPh₃)₃ can undergo cyclometalation to form a coordinatively saturated and catalytically inactive Ir(III) species, a reaction not as readily observed for the rhodium analogue. wikipedia.org
Palladium: Palladium catalysts, particularly heterogeneous catalysts like palladium on carbon (Pd/C), are widely used for hydrogenations. Homogeneous palladium-phosphine complexes are also well-known, especially in cross-coupling reactions like the Suzuki and Heck reactions. In hydrogenation, palladium catalysts are generally very active and can effect the reduction of a broad range of functional groups, including aromatic rings under more forcing conditions. A key difference in selectivity is often observed in the hydrogenation of alkynes. While rhodium catalysts like Wilkinson's catalyst can be selective for the semi-hydrogenation of alkynes to cis-alkenes, palladium catalysts, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), are more commonly employed for this transformation to prevent over-reduction to the alkane.
| Catalyst Type | Typical Applications in Hydrogenation | Key Distinctions from RhBr(PPh₃)₃ |
| Ruthenium | Hydrogenation of a wide range of functional groups, asymmetric hydrogenation. | Often more robust, can be more selective for certain functional groups over C=C bonds. |
| Iridium | Hydroformylation, asymmetric hydrogenation, C-H activation. | Can exhibit higher activity/selectivity in certain reactions; prone to deactivation by cyclometalation. |
| Palladium | Semi-hydrogenation of alkynes (Lindlar's catalyst), reduction of a broad range of functional groups, including aromatics. | Generally more active for a wider variety of reductions; heterogeneous forms are common. |
The high cost and low abundance of platinum group metals have driven research into catalysts based on more earth-abundant first-row transition metals like cobalt and copper.
Cobalt: Cobalt-based catalysts have a long history in industrial hydroformylation. While traditional cobalt carbonyl catalysts require harsh conditions, modern cobalt-phosphine complexes have shown significant activity and selectivity under milder conditions. In hydrogenation, well-defined cobalt complexes with phosphine ligands have been developed that are highly active, with some being among the most active homogeneous hydrogenation catalysts known. acs.org These catalysts can achieve high enantioselectivities in asymmetric hydrogenations, demonstrating a Curtin-Hammett kinetic regime similar to that observed in rhodium catalysis. nih.gov
Copper: Copper catalysis has seen a resurgence, particularly in cross-coupling and hydrosilylation reactions. In hydrogenation, copper(I) hydride complexes are key intermediates. While less common for alkene hydrogenation compared to platinum group metals, copper catalysts are effective for the hydrogenation of polar functional groups like carbonyls. For instance, copper-catalyzed hydroformylation of alkenes can be followed by in-situ reduction of the resulting aldehyde to an alcohol, a process termed hydroxymethylation.
The primary difference between these base metal catalysts and RhBr(PPh₃)₃ lies in their electronic structure and redox potentials. This often leads to different reaction mechanisms and reactivity profiles. While rhodium catalysts typically operate via a Rh(I)/Rh(III) cycle in hydrogenation, cobalt catalysts can involve Co(I)/Co(III) or even Co(II) species. Copper catalysis often proceeds through organocopper intermediates with distinct reactivity. A significant challenge with many base metal catalysts is their higher propensity for deactivation pathways compared to their noble metal counterparts.
Mechanistic Divergences and Similarities Across Catalytic Systems
The fundamental catalytic cycle for alkene hydrogenation by RhX(PPh₃)₃ (where X = Cl or Br) is widely accepted to involve a series of key steps:
Ligand Dissociation: The 16-electron precatalyst, RhX(PPh₃)₃, first dissociates a triphenylphosphine ligand to generate a coordinatively unsaturated 14-electron species, RhX(PPh₃)₂.
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a six-coordinate dihydrido-rhodium(III) complex, RhX(H)₂(PPh₃)₂.
Substrate Coordination: The alkene substrate coordinates to the rhodium(III) center, typically displacing a solvent molecule.
Migratory Insertion: One of the hydride ligands migrates to the coordinated alkene to form a rhodium-alkyl intermediate.
Reductive Elimination: The rhodium-alkyl and the remaining hydride ligand couple and reductively eliminate the alkane product, regenerating the 14-electron RhX(PPh₃)₂ species, which can then re-enter the catalytic cycle.
The nature of the halide ligand (Br vs. Cl) can influence the kinetics of these steps. The stronger Rh-Br bond compared to the Rh-Cl bond can affect the rate of ligand dissociation and the electronic properties of the rhodium center, which in turn influences the rates of oxidative addition and reductive elimination. Studies on the oxidative addition of aryl halides to rhodium(I) complexes have shown that the rate can be dependent on the halide, with weaker carbon-halide bonds leading to faster reactions. While the H-H bond is the same, the electronic environment at the metal center, modulated by the ancillary halide ligand, impacts the barrier to this step. Similarly, reductive elimination from Rh(III) is the reverse of oxidative addition, and its rate is also expected to be sensitive to the electronic environment.
Comparison with Other Metals:
Ruthenium: The mechanism of hydrogenation with RuCl₂(PPh₃)₃ is believed to involve the formation of a ruthenium hydride species, RuHCl(PPh₃)₃, as the active catalyst. The catalytic cycle then proceeds through steps analogous to the rhodium system.
Iridium: The catalytic cycle for iridium hydrogenation catalysts is similar to that of rhodium. However, as mentioned, iridium complexes have a higher propensity for C-H activation, which can lead to catalyst deactivation through the formation of stable, cyclometalated species.
Palladium: For homogeneous palladium catalysts, the mechanism can be similar, involving Pd(0)/Pd(II) redox cycles. For heterogeneous Pd/C, the mechanism involves the adsorption of both hydrogen and the alkene onto the palladium surface, followed by stepwise hydrogen atom transfer.
Cobalt and Copper: The mechanisms for base metal catalysts can be more varied. Cobalt catalysts may operate through Co(I)/Co(III) cycles, similar to rhodium, or involve radical pathways. Copper-catalyzed reactions often involve single electron transfer steps and the formation of organocopper intermediates, which differ significantly from the concerted oxidative addition/reductive elimination pathways common for platinum group metals.
Strategies for Enhancing Catalytic Efficiency and Selectivity Based on Comparative Analysis
Insights gained from comparing RhBr(PPh₃)₃ with other catalytic systems have led to several strategies for improving catalyst performance.
Ligand Modification: This is the most common strategy. Comparative studies show that both steric and electronic properties of the phosphine ligands are crucial. For RhX(PPh₃)₃ type complexes, moving from Cl to Br slightly decreases activity. However, much larger effects are seen when modifying the phosphine ligands. Using electron-rich phosphines can enhance the rate of oxidative addition, while tuning the steric bulk can improve selectivity. For asymmetric catalysis, the design of chiral diphosphine ligands that create a specific chiral environment around the metal center is paramount.
Anion Effects: In cationic rhodium complexes, the nature of the counter-ion can influence catalytic activity. Weakly coordinating anions are generally preferred as they are less likely to occupy a coordination site on the metal, thus facilitating substrate binding.
Use of Additives: In some cases, additives can enhance catalytic performance. For example, in certain rhodium-catalyzed reactions, the addition of a base can facilitate the formation of the active catalytic species or neutralize acidic byproducts that could lead to catalyst deactivation.
Heterogenization: Immobilizing the homogeneous catalyst on a solid support can facilitate catalyst separation and recycling. For RhCl(PPh₃)₃, immobilization on phosphine-functionalized supports has been shown to create stable catalysts with enhanced turnover frequencies compared to the homogeneous system.
Metal Selection: Comparative studies highlight that for a given transformation, a different metal may offer superior performance. The development of iridium catalysts for hydroformylation and cobalt catalysts for hydrogenation are direct results of seeking alternatives to rhodium that may offer improved activity, selectivity, or cost-effectiveness.
By systematically comparing the performance and mechanisms of different catalysts, researchers can rationally design new and improved catalytic systems for a wide range of chemical transformations.
Future Research Directions and Emerging Trends in Bromotris Triphenylphosphine Rhodium I Chemistry
Advancements in In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation
A deeper understanding of catalytic mechanisms is fundamental to the development of improved catalysts. In situ and operando spectroscopic techniques, which allow for the observation of the catalyst under actual reaction conditions, are becoming increasingly crucial. For rhodium-based catalysts, techniques such as in situ X-ray Photoelectron Spectroscopy (XPS), Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), and Energy Dispersive X-ray Absorption Fine Structure (EDEXAFS) are providing unprecedented insights into the catalyst's structure and function during catalysis. researchgate.netosti.govnih.govstanford.edu
These methods enable the direct observation of key catalytic intermediates, the oxidation state of the rhodium center, and the coordination environment of the ligands as the reaction progresses. osti.govnih.gov For instance, studies on rhodium single-atom catalysts have successfully identified crucial intermediates and the steady-state structure of the catalyst during CO oxidation, leading to the engineering of more active catalysts. researchgate.netosti.govnih.gov The combination of techniques like EDEXAFS, DRIFTS, and mass spectrometry has been used to study the structural changes in oxide-supported rhodium catalysts, revealing how the nature of the rhodium centers changes with varying partial pressures of reacting gases and temperature. stanford.edu This level of detail is invaluable for elucidating complex reaction mechanisms and identifying catalyst deactivation pathways in real-time. rsc.org
Table 1: In Situ and Operando Spectroscopic Techniques for Rhodium Catalyst Characterization
| Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| In Situ XPS | Oxidation state of Rh, contribution of the support | CO oxidation on atomically dispersed Rh catalysts | researchgate.netosti.govnih.gov |
| In Situ DRIFTS | CO adsorption, identification of surface species | CO oxidation and reaction of Rh/Al2O3 with CO and NO | osti.govnih.govstanford.edu |
| Operando FTIR | Structural changes of the catalyst, correlation with regioselectivity | Deactivation in homogeneously Rh/BiPhePhos-catalyzed hydroformylation | rsc.org |
| Energy Dispersive XAFS | Structural changes, formation of metallic particles | Study of oxide-supported rhodium catalysts | stanford.edu |
Development of Predictive Computational Models for Catalyst Design and Optimization
Computational chemistry has emerged as a powerful tool for the rational design and optimization of catalysts. mdpi.com Density Functional Theory (DFT) calculations and machine learning (ML) algorithms are increasingly being used to predict the performance of rhodium-based catalysts, thereby accelerating the discovery of new and improved catalytic systems. acs.orgresearchgate.net
DFT models can elucidate reaction mechanisms, identify key transition states, and predict the influence of ligand electronic and steric properties on catalytic activity and selectivity. researchgate.netnih.gov For example, a DFT-derived predictive model for Rh(II)-catalyzed C(sp³)–H alkylations has been developed, leading to the identification of competent carbene precursors. researchgate.net Machine learning approaches can analyze large datasets from experimental studies to identify descriptors that correlate catalyst structure with performance. acs.org This has been successfully applied to rhodium-based catalysts for higher alcohol synthesis, enabling the computational screening and performance prediction of previously untested catalysts. acs.org Such predictive models not only rationalize the role of catalyst components but also guide the experimental efforts towards the most promising candidates. acs.orgresearchgate.net
Rational Design of Next-Generation Ligands for Enhanced Reactivity and Selectivity
The ligands coordinated to the rhodium center play a pivotal role in determining the catalyst's reactivity, selectivity, and stability. Consequently, the rational design of novel ligands is a major focus of current research. mdpi.comnih.gov The goal is to synthesize ligands that can fine-tune the electronic and steric properties of the rhodium complex to achieve desired catalytic outcomes. nih.govscispace.com
Research in this area is diverse, exploring various ligand scaffolds. This includes the development of N-heterocyclic carbene (NHC) ligands, which are strong electron donors and have shown promise in reactions like hydrosilylation. mdpi.comacs.org Chiral diene ligands are being designed for asymmetric catalysis, achieving high enantioselectivities in reactions such as 1,4-arylations. acs.org Furthermore, modifications to the classic triphenylphosphine (B44618) ligand, such as the introduction of imine groups with fluorocarbon chains, are being explored to facilitate catalyst recycling in fluorous biphasic systems. nih.gov The systematic variation of ligand substituents and the study of their impact on catalysis are leading to a deeper understanding of structure-activity relationships, paving the way for the development of highly efficient and selective rhodium catalysts. scispace.com
Table 2: Examples of Next-Generation Ligands for Rhodium(I) Catalysis
| Ligand Type | Key Features | Targeted Application | Reference |
|---|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Strong electron-donating properties | Hydrosilylation, hydrogenation | mdpi.comacs.org |
| Chiral Dienes | Induce asymmetry in the catalytic pocket | Asymmetric 1,4-arylations | acs.org |
| Fluorinated Phosphines | Facilitate catalyst separation in fluorous systems | Hydroformylation in biphasic systems | nih.gov |
| P,N Hemilabile Ligands | Tunable lability of the N-donor | Homogeneous hydrogenation of CO2 | nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations Mediated by Rhodium(I) Complexes
While Bromotris(triphenylphosphine)rhodium(I) and related complexes are well-established catalysts for reactions like hydrogenation and hydroformylation, researchers are continuously exploring their potential to mediate novel and unprecedented chemical transformations. mdpi.com This includes the development of new cyclization reactions, asymmetric additions, and C-H bond functionalizations.
For instance, rhodium(I) catalysts are being employed in cyclocarbonylation reactions, such as the Pauson-Khand type reaction, to construct complex cyclic ketones from simple unsaturated precursors. researchgate.net There is also significant interest in developing new asymmetric transformations, with research focusing on iridium- and rhodium-catalyzed asymmetric hydrogenation and conjugate additions. psu.edursc.org The synthesis and reactivity of unusual rhodium complexes, such as those with terminal nitrido ligands, are also being investigated, which could open up new avenues in catalysis. nih.gov The discovery of such novel reactivity expands the synthetic utility of rhodium(I) complexes and provides new tools for organic synthesis.
Integration of Green Chemistry Principles into Bromotris(triphenylphosphine)rhodium(I)-Catalyzed Processes
The principles of green chemistry are increasingly influencing the design of catalytic processes, aiming to minimize environmental impact. numberanalytics.comyale.edu For rhodium-catalyzed reactions, this involves several key strategies. One major focus is the replacement of traditional organic solvents with more environmentally benign alternatives, such as water or green solvents like ethylene (B1197577) carbonate and propylene (B89431) carbonate. psu.edunih.gov Micellar catalysis, where reactions are carried out in water using designer surfactants, has been successfully applied to rhodium-catalyzed asymmetric conjugate additions, allowing for catalyst recycling without removal from the reaction vessel. nih.gov
Q & A
Q. What are the established synthetic protocols for Bromotris(triphenylphosphine)rhodium(I), and how do reaction conditions influence yield?
Bromotris(triphenylphosphine)rhodium(I) is typically synthesized via ligand substitution reactions. A common method involves reducing RhCl₃·3H₂O in the presence of excess triphenylphosphine (PPh₃) and a bromide source (e.g., NaBr) in ethanol under reflux. Critical parameters include:
- Molar ratios : Excess PPh₃ (≥3:1 PPh₃:Rh) ensures complete ligand substitution .
- Solvent choice : Ethanol or methanol is preferred to stabilize the Rh(I) oxidation state and prevent oxidation .
- Temperature : Reactions are typically conducted at 60–80°C to accelerate ligand exchange while avoiding decomposition .
Yield optimization requires monitoring via <sup>31</sup>P NMR to confirm ligand coordination and absence of unreacted PPh₃ .
Q. What spectroscopic and crystallographic methods are used to characterize Bromotris(triphenylphosphine)rhodium(I)?
- <sup>31</sup>P NMR : A single resonance near δ 50–55 ppm confirms equivalent PPh₃ ligands in the trigonal planar Rh(I) geometry .
- X-ray crystallography : Reveals bond lengths (Rh–P ≈ 2.3–2.4 Å) and confirms the absence of Rh–Rh interactions, distinguishing it from dimeric Rh(II) species .
- Elemental analysis : Validates Br content (theoretical: ~8.2%) and Rh purity (≥10.1% by mass) .
Q. What are the recommended handling and storage conditions to maintain stability?
Q. In which catalytic transformations is Bromotris(triphenylphosphine)rhodium(I) most effective?
- Hydrophosphinylation : Catalyzes P–H bond addition to alkynes with high regioselectivity (e.g., anti-Markovnikov products) .
- Alkyne functionalization : Enables stereoselective synthesis of vinylphosphine oxides under mild conditions (60°C, 16h) .
Comparative studies with Wilkinson’s catalyst (RhCl(PPh₃)₃) show superior activity in bromide-mediated systems due to weaker Rh–Br vs. Rh–Cl bonds .
Advanced Research Questions
Q. How do ligand substitution and electronic effects modulate catalytic activity in Bromotris(triphenylphosphine)rhodium(I)?
- Ligand lability : The Br⁻ ligand is more labile than Cl⁻, facilitating faster substrate binding in catalytic cycles. This is evidenced by kinetic studies showing 2–3× higher turnover frequencies (TOF) in hydrophosphinylation compared to chloride analogs .
- Electronic effects : The strong π-acceptor ability of PPh₃ stabilizes the Rh(I) center, reducing oxidative addition barriers. Substituents on PPh₃ (e.g., electron-withdrawing groups) can further tune redox potentials, as shown in cyclic voltammetry studies .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies?
- Control experiments : Test for trace metal impurities (e.g., via ICP-MS) that may inadvertently catalyze side reactions .
- In-situ monitoring : Use <sup>1</sup>H NMR or IR spectroscopy to identify intermediates (e.g., Rh–H species in hydrogenation) and correlate with turnover rates .
- Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize cationic intermediates, altering selectivity vs. nonpolar solvents .
Q. How does Bromotris(triphenylphosphine)rhodium(I) compare to other Rh(I) complexes in terms of stability under oxidative conditions?
- Comparative stability : RhBr(PPh₃)₃ is less air-stable than RhCl(PPh₃)₃ due to weaker Rh–Br bonds. TGA data shows decomposition onset at 159°C (vs. 180°C for chloride analogs) .
- Mitigation strategies : Addition of sacrificial reductants (e.g., NaBH₄) or chelating ligands (e.g., COD) extends catalyst lifetime in aerobic conditions .
Physical and Chemical Properties
Methodological Recommendations
- Synthetic reproducibility : Pre-dry solvents over molecular sieves to avoid hydrolysis side products .
- Catalyst recycling : Immobilize on silica supports to enhance recoverability in hydrophosphinylation .
- Safety protocols : Use fume hoods for reactions involving volatile byproducts (e.g., H₂ in hydrogenation) and refer to SDS guidelines for spill management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
